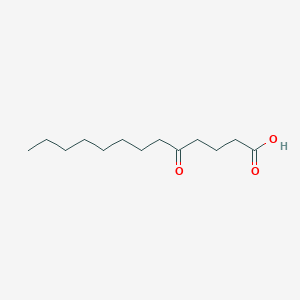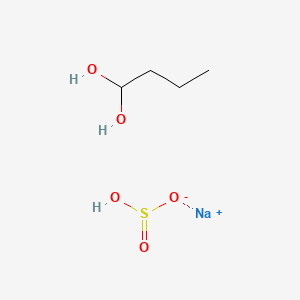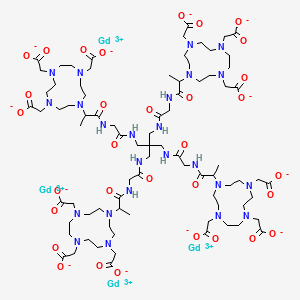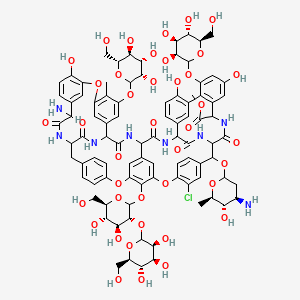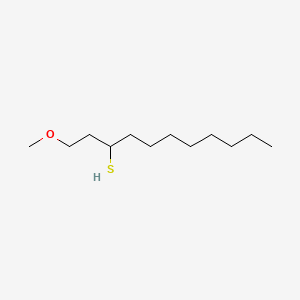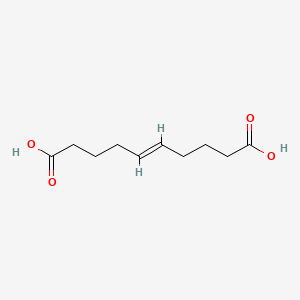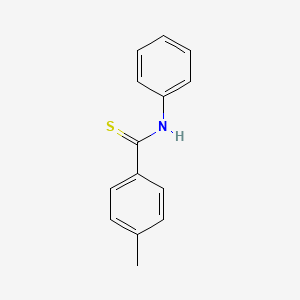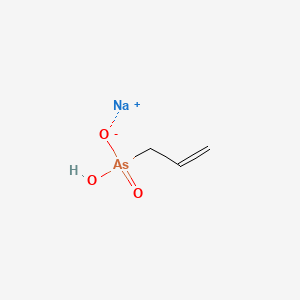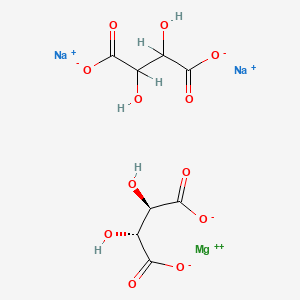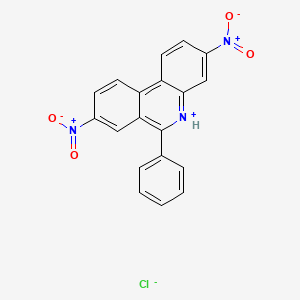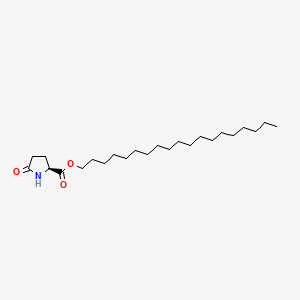![molecular formula C14H12Cl2O2S B12659620 2,2'-Thiobis[6-chloro-p-cresol] CAS No. 68658-41-3](/img/structure/B12659620.png)
2,2'-Thiobis[6-chloro-p-cresol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Thiobis[6-chloro-p-cresol] is a chemical compound with the molecular formula C14H12Cl2O2S and a molecular weight of 315.21 g/mol . It is known for its applications in various industrial processes, particularly due to its chemical properties.
Preparation Methods
The synthesis of 2,2’-Thiobis[6-chloro-p-cresol] involves several steps. One common method includes the reaction of p-cresol with sulfur dichloride in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,2’-Thiobis[6-chloro-p-cresol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2,2’-Thiobis[6-chloro-p-cresol] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2’-Thiobis[6-chloro-p-cresol] involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,2’-Thiobis[6-chloro-p-cresol] can be compared with other similar compounds such as 2,2’-Thiobis(6-tert-butyl-p-cresol). While both compounds share a similar core structure, their chemical properties and applications may differ. For instance, 2,2’-Thiobis(6-tert-butyl-p-cresol) is widely used as an antioxidant in the rubber and plastics industries. The unique properties of 2,2’-Thiobis[6-chloro-p-cresol] make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
68658-41-3 |
|---|---|
Molecular Formula |
C14H12Cl2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-chloro-6-(3-chloro-2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol |
InChI |
InChI=1S/C14H12Cl2O2S/c1-7-3-9(15)13(17)11(5-7)19-12-6-8(2)4-10(16)14(12)18/h3-6,17-18H,1-2H3 |
InChI Key |
MREHSIFYCIVVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)SC2=C(C(=CC(=C2)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




